Home > Products > Screening Compounds P107668 > (Rac)-Carisbamate-d4
(Rac)-Carisbamate-d4 -

(Rac)-Carisbamate-d4

Catalog Number: EVT-12537891
CAS Number:
Molecular Formula: C9H10ClNO3
Molecular Weight: 219.66 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(Rac)-Carisbamate-d4 is a deuterated form of carisbamate, a novel antiepileptic drug that has gained attention for its potential effectiveness in treating drug-resistant focal epilepsy. Carisbamate, chemically known as (S)-2-O-carbamoyl-1-o-chlorophenyl-ethanol, functions primarily as a sodium channel blocker and exhibits antiglutamatergic activity, which contributes to its anticonvulsant properties. The introduction of deuterium in (Rac)-Carisbamate-d4 enhances its pharmacokinetic profile by potentially improving metabolic stability and bioavailability.

Source and Classification

Carisbamate was developed by researchers aiming to create more effective treatments for epilepsy. It is classified as an anticonvulsant medication and is currently under clinical evaluation for various neurological disorders. The deuterated version, (Rac)-Carisbamate-d4, is used in research to study the drug's pharmacokinetics and dynamics more accurately due to the unique properties of deuterium-labeled compounds.

Synthesis Analysis

The synthesis of (Rac)-Carisbamate-d4 involves several key steps:

  1. Starting Materials: The synthesis typically begins with readily available precursors that can be modified to introduce the carbamate functional group.
  2. Deuteration: The incorporation of deuterium is achieved through specific reactions that replace hydrogen atoms with deuterium at strategic positions on the molecular structure.
  3. Purification: Following synthesis, the compound is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure the removal of any unreacted materials or byproducts.
  4. Characterization: The synthesized compound is characterized using nuclear magnetic resonance spectroscopy (NMR), mass spectrometry, and infrared spectroscopy to confirm its structure and purity.

Technical details regarding the exact synthetic route are often proprietary but generally involve established organic chemistry methodologies.

Molecular Structure Analysis

The molecular structure of (Rac)-Carisbamate-d4 can be represented as follows:

  • Chemical Formula: C₁₃H₁₈ClN₃O₂
  • Molecular Weight: Approximately 271.75 g/mol
  • Structure: The compound features a chlorophenyl group attached to a carbamate moiety, with the deuterated positions enhancing its stability.

Data from NMR spectroscopy reveal distinct peaks corresponding to the various hydrogen environments in the molecule. The presence of deuterium alters these signals, allowing for precise tracking of the compound in biological systems.

Chemical Reactions Analysis

(Rac)-Carisbamate-d4 undergoes several chemical reactions relevant to its pharmacological activity:

  1. Deactivation via Metabolism: The primary metabolic pathway involves conjugation with glucuronic acid via uridine diphosphate glucuronosyltransferase enzymes, leading to inactive metabolites.
  2. Interaction with Sodium Channels: As a sodium channel blocker, it inhibits sodium influx in neurons, thereby stabilizing neuronal membranes and preventing excessive excitability.
  3. Antiglutamatergic Effects: It also reduces glutamate transmission in certain brain regions, further contributing to its anticonvulsant effects.

These reactions are crucial for understanding both the therapeutic efficacy and potential side effects associated with carisbamate treatment.

Mechanism of Action

The mechanism of action of (Rac)-Carisbamate-d4 primarily involves:

  • Inhibition of Voltage-Gated Sodium Channels: By binding to specific sites on sodium channels, it prevents their opening during depolarization, thus reducing neuronal firing rates.
  • Antiglutamatergic Activity: It modulates glutamate release and receptor activity, which are critical in seizure propagation.
  • Neuroprotective Effects: Studies indicate that carisbamate may protect neurons from excitotoxicity associated with prolonged seizures.

These processes collectively contribute to its effectiveness in managing seizure disorders.

Physical and Chemical Properties Analysis

The physical and chemical properties of (Rac)-Carisbamate-d4 include:

  • Melting Point: Typically around 187–191 °C.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but has limited solubility in water.
  • Stability: Deuterated compounds often exhibit improved stability compared to their non-deuterated counterparts due to the stronger C-D bonds.

These properties are essential for formulation development and determining suitable routes of administration.

Applications

(Rac)-Carisbamate-d4 is primarily used in scientific research settings:

  • Pharmacokinetic Studies: Its use allows for detailed studies on absorption, distribution, metabolism, and excretion profiles due to the distinct NMR signals from deuterium.
  • Mechanistic Studies in Epilepsy Research: Helps elucidate the mechanisms underlying seizure control and neuroprotection.
  • Drug Development: Assists in optimizing formulations and understanding interactions with other medications.

The ongoing research into (Rac)-Carisbamate-d4 highlights its potential not only as a therapeutic agent but also as a valuable tool in neuroscience research.

Properties

Product Name

(Rac)-Carisbamate-d4

IUPAC Name

[2-(2-chloro-3,4,5,6-tetradeuteriophenyl)-2-hydroxyethyl] carbamate

Molecular Formula

C9H10ClNO3

Molecular Weight

219.66 g/mol

InChI

InChI=1S/C9H10ClNO3/c10-7-4-2-1-3-6(7)8(12)5-14-9(11)13/h1-4,8,12H,5H2,(H2,11,13)/i1D,2D,3D,4D

InChI Key

OLBWFRRUHYQABZ-RHQRLBAQSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(COC(=O)N)O)Cl

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(COC(=O)N)O)Cl)[2H])[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.